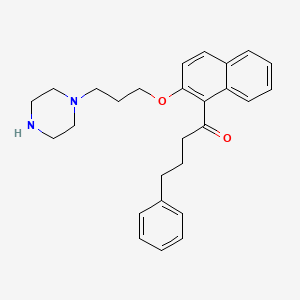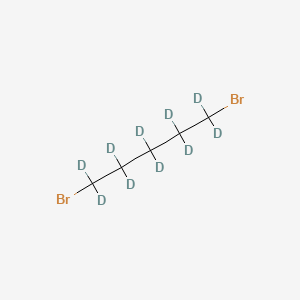
Antitumor agent-96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-96, also known as Compound D34, is a potent inhibitor of the MRE11 protein. This compound has garnered significant attention due to its ability to down-regulate the homologous recombination pathway by binding to and suppressing the endonuclease functions of MRE11. This action induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-96 involves several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-96 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary but often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-96 has a wide range of scientific research applications, including:
Wirkmechanismus
Antitumor agent-96 exerts its effects by binding to the MRE11 protein and inhibiting its endonuclease functions. This inhibition down-regulates the homologous recombination pathway, leading to the accumulation of DNA damage in cancer cells. The increased DNA damage triggers apoptosis, effectively killing the cancer cells. The molecular targets involved in this process include the MRE11 protein and the components of the homologous recombination pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A platinum-based antitumor agent that forms DNA adducts, leading to DNA damage and apoptosis.
Paclitaxel: A natural product that stabilizes microtubules, preventing cell division and inducing apoptosis.
Arctigenin: A natural compound that exhibits preferential cytotoxicity against nutrient-deprived cancer cells.
Uniqueness of Antitumor agent-96
This compound is unique in its specific inhibition of the MRE11 protein and its ability to down-regulate the homologous recombination pathway. This targeted mechanism of action distinguishes it from other antitumor agents like cisplatin and paclitaxel, which have broader mechanisms of action. Additionally, this compound’s selective cytotoxicity towards cancer cells with defective homologous recombination pathways makes it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C27H32N2O2 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
4-phenyl-1-[2-(3-piperazin-1-ylpropoxy)naphthalen-1-yl]butan-1-one |
InChI |
InChI=1S/C27H32N2O2/c30-25(13-6-10-22-8-2-1-3-9-22)27-24-12-5-4-11-23(24)14-15-26(27)31-21-7-18-29-19-16-28-17-20-29/h1-5,8-9,11-12,14-15,28H,6-7,10,13,16-21H2 |
InChI-Schlüssel |
STNMKKHHROUSDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)C(=O)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)


![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)




![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)



